molecular formula C25H18ClNO5 B11670228 2-ethoxy-4-{[5-oxo-3-phenyl-4(5H)-isoxazolyliden]methyl}phenyl 2-chlorobenzoate

2-ethoxy-4-{[5-oxo-3-phenyl-4(5H)-isoxazolyliden]methyl}phenyl 2-chlorobenzoate

Cat. No.: B11670228
M. Wt: 447.9 g/mol
InChI Key: UZWZLUFZZFXZOG-XMHGGMMESA-N
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Description

2-ethoxy-4-{[5-oxo-3-phenyl-4(5H)-isoxazolyliden]methyl}phenyl 2-chlorobenzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an isoxazole ring, a phenyl group, and a chlorobenzoate moiety, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-{[5-oxo-3-phenyl-4(5H)-isoxazolyliden]methyl}phenyl 2-chlorobenzoate typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the condensation of 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with 2-ethoxy-4-formylphenyl-4-methoxybenzoate . The reaction conditions often include the use of solvents like methylene chloride and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-4-{[5-oxo-3-phenyl-4(5H)-isoxazolyliden]methyl}phenyl 2-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the benzoate moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-ethoxy-4-{[5-oxo-3-phenyl-4(5H)-isoxazolyliden]methyl}phenyl 2-chlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-4-{[5-oxo-3-phenyl-4(5H)-isoxazolyliden]methyl}phenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring and phenyl group allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-ethoxy-4-{[5-oxo-3-phenyl-4(5H)-isoxazolyliden]methyl}phenyl 2-chlorobenzoate apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H18ClNO5

Molecular Weight

447.9 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-(5-oxo-3-phenyl-1,2-oxazol-4-ylidene)methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C25H18ClNO5/c1-2-30-22-15-16(12-13-21(22)31-24(28)18-10-6-7-11-20(18)26)14-19-23(27-32-25(19)29)17-8-4-3-5-9-17/h3-15H,2H2,1H3/b19-14+

InChI Key

UZWZLUFZZFXZOG-XMHGGMMESA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=NOC2=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=NOC2=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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